2-(Propan-2-yloxy)naphthalene-1-boronic acid

Organic Synthesis Building Block Quality Suzuki Coupling

2-(Propan-2-yloxy)naphthalene-1-boronic acid (CAS 1084904-39-1) features a unique 1,2-substitution pattern: the bulky isopropoxy group adjacent to the boronic acid creates steric hindrance that enhances regioselectivity in Suzuki-Miyaura cross-couplings. This architecture enables synthesis of axially chiral biaryls and sterically defined polyaromatic hydrocarbons unattainable with unsubstituted naphthyl boronic acids. In medicinal chemistry, the isopropoxy group shields metabolic hotspots, improving compound stability. Supplied as a solid with ≥95% purity, this building block ensures reliable performance in multi-step syntheses. Ideal for asymmetric catalysis ligand development and materials science.

Molecular Formula C13H15BO3
Molecular Weight 230.07 g/mol
CAS No. 1084904-39-1
Cat. No. B1464264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propan-2-yloxy)naphthalene-1-boronic acid
CAS1084904-39-1
Molecular FormulaC13H15BO3
Molecular Weight230.07 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC2=CC=CC=C12)OC(C)C)(O)O
InChIInChI=1S/C13H15BO3/c1-9(2)17-12-8-7-10-5-3-4-6-11(10)13(12)14(15)16/h3-9,15-16H,1-2H3
InChIKeyYHVDICWVRLAXMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Propan-2-yloxy)naphthalene-1-boronic acid (CAS 1084904-39-1): A Sterically Defined Naphthyl Boronic Acid Building Block for Precise Suzuki-Miyaura Coupling


2-(Propan-2-yloxy)naphthalene-1-boronic acid (CAS 1084904-39-1) is an arylboronic acid derivative featuring a naphthalene core with a 2-isopropoxy substituent and a boronic acid group at the 1-position . This specific 1,2-substitution pattern imparts a defined steric environment around the boronic acid handle, enabling its use as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The compound's molecular formula is C₁₃H₁₅BO₃, with a molecular weight of 230.07 g/mol, and it is typically supplied as a solid with a purity of ≥95% .

Why 2-(Propan-2-yloxy)naphthalene-1-boronic acid Cannot Be Replaced by Generic Naphthyl Boronic Acids


The 2-isopropoxy-1-naphthylboronic acid architecture is not a generic naphthalene boronic acid. The proximity of the bulky isopropoxy group to the boronic acid functionality creates a unique steric and electronic profile that directly influences cross-coupling regioselectivity and reactivity compared to unsubstituted naphthalene-1-boronic acid (CAS 13922-41-3) or regioisomers like 6-isopropoxynaphthalene-2-boronic acid (CAS 1334221-34-9) . Substituting this compound with a simpler naphthyl boronic acid would result in the loss of the 2-isopropoxy directing group, which is critical for subsequent synthetic transformations or for modulating the physicochemical properties of the final biaryl product [1]. The specific substitution pattern dictates the geometry of the resulting coupled product, particularly relevant for the synthesis of sterically hindered or axially chiral biaryls [2].

Quantitative Differentiation of 2-(Propan-2-yloxy)naphthalene-1-boronic acid: Purity, Structural Integrity, and Synthetic Access Compared to Analogs


Commercial Purity Benchmarking: 2-(Propan-2-yloxy)naphthalene-1-boronic acid vs. Regioisomer 6-Isopropoxynaphthalene-2-boronic acid

Commercially available 2-(Propan-2-yloxy)naphthalene-1-boronic acid (CAS 1084904-39-1) is consistently supplied with a standard purity of ≥95% . In contrast, its close regioisomer, 6-Isopropoxynaphthalene-2-boronic acid (CAS 1334221-34-9), is offered at a higher standard purity of 98% . This quantifiable difference in batch quality reflects the distinct synthetic routes and purification challenges associated with each regioisomer, which directly impacts their use in high-precision organic synthesis.

Organic Synthesis Building Block Quality Suzuki Coupling

Steric Parameter Quantification: 2-Isopropoxy-1-naphthyl vs. Unsubstituted 1-Naphthyl Boronic Acid

The presence of the 2-isopropoxy group significantly alters the steric environment around the boronic acid. While direct experimental data for this compound is not published, class-level inference based on similar naphthalene systems can be drawn. The van der Waals volume of a 2-isopropoxy group (approximately 42.6 ų) adds to the naphthalene core, whereas naphthalene-1-boronic acid (CAS 13922-41-3) lacks this substitution [1]. This increased steric bulk directly impacts the rate and selectivity of Suzuki-Miyaura coupling, particularly with sterically demanding aryl halide partners [2].

Computational Chemistry Steric Effects Reaction Design

Electronic Tuning via Alkoxy Substituent: Isopropoxy vs. Methoxy Analogs

The isopropoxy group in 2-(Propan-2-yloxy)naphthalene-1-boronic acid provides a distinct electronic effect compared to smaller alkoxy groups like methoxy. Based on class-level inference from the Hammett equation, the σₚ value for an isopropoxy group is -0.45, whereas for a methoxy group it is -0.27 [1]. This difference indicates that the isopropoxy-substituted naphthalene ring is more electron-rich, which can influence the oxidative addition and transmetalation steps in the Suzuki-Miyaura catalytic cycle, potentially enhancing coupling efficiency with electron-deficient aryl halides [2].

Electronic Effects Reaction Kinetics Suzuki Coupling

Targeted Applications for 2-(Propan-2-yloxy)naphthalene-1-boronic acid Based on Quantitative Differentiation


Synthesis of Axially Chiral Biaryl Ligands and Catalysts

The unique steric environment created by the 1,2-substitution pattern in 2-(Propan-2-yloxy)naphthalene-1-boronic acid makes it an ideal building block for constructing axially chiral biaryl systems. When coupled with a sterically hindered aryl halide, the resulting product possesses a high rotational barrier, a key feature for developing chiral ligands in asymmetric catalysis [1].

Construction of Sterically Demanding Polyaromatic Hydrocarbons (PAHs)

The compound's increased steric bulk, quantified by the addition of an isopropoxy group, enables the selective synthesis of PAHs that are difficult to access using unsubstituted naphthyl boronic acids. This is crucial for materials science applications where the precise geometry of the PAH core dictates electronic properties like charge mobility [2].

Development of Pharmaceutical Intermediates with Enhanced Metabolic Stability

The presence of the isopropoxy group is a strategic choice over smaller alkoxy groups (e.g., methoxy) for medicinal chemistry campaigns. The added steric bulk can shield metabolic hotspots on the naphthalene ring, potentially improving the in vivo stability of drug candidates. The compound's established purity level (≥95%) ensures reliable starting material for multi-step medicinal chemistry routes .

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